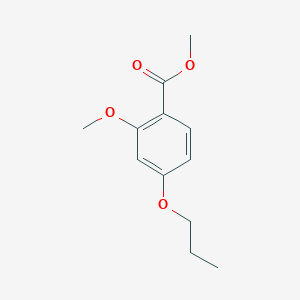

methyl 2-methoxy-4-propoxybenzoate

Description

BenchChem offers high-quality methyl 2-methoxy-4-propoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-methoxy-4-propoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-4-propoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-7-16-9-5-6-10(12(13)15-3)11(8-9)14-2/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLMQKNRNOWZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

methyl 2-methoxy-4-propoxybenzoate chemical structure and properties

This technical guide provides a comprehensive overview of methyl 2-methoxy-4-propoxybenzoate, a substituted aromatic ester of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Chemical Identity

Methyl 2-methoxy-4-propoxybenzoate (CAS No. 174261-07-5) is an organic compound featuring a benzene ring substituted with a methyl ester, a methoxy group, and a propoxy group.[1] Its unique substitution pattern suggests potential for this molecule to serve as a versatile building block or intermediate in the synthesis of more complex chemical entities.[2] The strategic placement of ether and ester functionalities can influence its solubility, reactivity, and biological activity.

Key Identifiers:

-

CAS Number: 174261-07-5[1]

-

Molecular Formula: C₁₂H₁₆O₄[1]

-

Molecular Weight: 224.25 g/mol [1]

-

SMILES: O=C(OC)C1=CC=C(OCCC)C=C1OC[1]

Below is a diagram illustrating the chemical structure of methyl 2-methoxy-4-propoxybenzoate.

Caption: Chemical structure of methyl 2-methoxy-4-propoxybenzoate.

Physicochemical and Spectroscopic Properties

While experimental data for methyl 2-methoxy-4-propoxybenzoate is not extensively published, we can predict its properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |

| LogP | 2.2706 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 5 | [1] |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons would appear as a complex multiplet system in the range of δ 6.5-7.8 ppm.

-

The methoxy protons (-OCH₃) at the 2-position and the methyl ester protons (-COOCH₃) would each present as a singlet at approximately δ 3.8-3.9 ppm.

-

The propoxy group protons would show a triplet for the -OCH₂- protons around δ 4.0 ppm, a sextet for the -CH₂- protons around δ 1.8 ppm, and a triplet for the terminal -CH₃ protons around δ 1.0 ppm.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

The carbonyl carbon of the ester would be observed around δ 167 ppm.

-

Aromatic carbons would appear in the region of δ 110-160 ppm.

-

The methoxy and methyl ester carbons would be found around δ 52-56 ppm.

-

The propoxy group carbons would be visible at approximately δ 70 ppm (-OCH₂-), δ 22 ppm (-CH₂-), and δ 10 ppm (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the ester is expected around 1720 cm⁻¹.

-

C-O stretching vibrations for the ether and ester linkages would be present in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C-H stretching from the alkyl groups would be seen just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 224.25.

-

Common fragmentation patterns would include the loss of the methyl ester group (-•OCH₃) and cleavage of the propoxy chain.

-

Synthesis and Experimental Protocols

A reliable synthetic route to methyl 2-methoxy-4-propoxybenzoate can be designed based on well-established organic reactions. A plausible two-step synthesis starting from commercially available methyl 4-hydroxy-2-methoxybenzoate is outlined below.

Caption: Proposed synthetic workflow for methyl 2-methoxy-4-propoxybenzoate.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the propylation of methyl 4-hydroxy-2-methoxybenzoate.

Materials:

-

Methyl 4-hydroxy-2-methoxybenzoate

-

1-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of methyl 4-hydroxy-2-methoxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 2-methoxy-4-propoxybenzoate.

Potential Applications in Research and Development

While specific applications for methyl 2-methoxy-4-propoxybenzoate are not widely documented, its structural motifs are present in molecules with known utility in various fields.

-

Pharmaceutical Development: Substituted benzoates are common scaffolds in medicinal chemistry. The presence of ether linkages can improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and cell permeability.[2] This compound could serve as an intermediate in the synthesis of novel therapeutic agents.

-

Cosmetic Formulations: Aromatic esters with ether functionalities are sometimes used in cosmetics as fragrance components, skin-conditioning agents, or to enhance the solubility and delivery of active ingredients.[2]

-

Agrochemicals: The benzoate core is found in some herbicides and pesticides.[2] The specific substitution pattern of methyl 2-methoxy-4-propoxybenzoate could be explored for the development of new agrochemicals with potentially improved efficacy and selectivity.

Safety and Handling

Specific toxicology data for methyl 2-methoxy-4-propoxybenzoate is not available. Therefore, it should be handled with the standard precautions for a novel chemical substance.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

Methyl 2-methoxy-4-propoxybenzoate is a compound with significant potential as a building block in various areas of chemical research and development. This guide has provided a detailed overview of its chemical identity, predicted properties, a plausible and detailed synthetic protocol, and an outlook on its potential applications. As with any novel compound, further experimental investigation is warranted to fully characterize its properties and unlock its full potential.

References

Sources

An In-depth Technical Guide to 2-Methoxy-4-propoxybenzoic Acid Methyl Ester

This guide provides a comprehensive technical overview of 2-methoxy-4-propoxybenzoic acid methyl ester, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct data for this specific molecule, this document synthesizes information from structurally related compounds to provide a robust profile covering its chemical properties, a plausible synthetic route, and essential safety considerations.

Chemical and Physical Properties

The properties of 2-methoxy-4-propoxybenzoic acid methyl ester can be inferred from its constituent functional groups and data from analogous structures. The core is a benzoic acid scaffold, which imparts aromatic character. The methoxy (-OCH₃), propoxy (-OCH₂CH₂CH₃), and methyl ester (-COOCH₃) groups will dictate its solubility, polarity, and reactivity.

| Property | Estimated Value/Information | Basis for Estimation |

| Molecular Formula | C₁₂H₁₆O₄ | Deduced from structure |

| Molecular Weight | 224.25 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid or high-boiling liquid | Based on related benzoic acid esters[1] |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, ether) and have limited solubility in water.[1] | The aromatic ring and ester group contribute to hydrophobicity. |

| CAS Number | Not readily available | Specific compound data is sparse. |

This table presents estimated properties based on available data for structurally similar compounds.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of 2-methoxy-4-propoxybenzoic acid methyl ester involves a two-step process starting from a commercially available precursor, 2-methoxy-4-hydroxybenzoic acid. This pathway leverages two fundamental organic reactions: Williamson ether synthesis followed by Fischer esterification.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-methoxy-4-propoxybenzoic acid methyl ester.

Step 1: Synthesis of 2-methoxy-4-propoxybenzoic acid (Williamson Ether Synthesis)

This initial step involves the alkylation of the hydroxyl group on the benzene ring.

Protocol:

-

To a solution of 2-methoxy-4-hydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2-3 equivalents) as a base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-iodopropane (1.1-1.5 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-methoxy-4-propoxybenzoic acid methyl ester (Fischer Esterification)

The second step is the conversion of the carboxylic acid to its methyl ester.[2]

Protocol:

-

Suspend 2-methoxy-4-propoxybenzoic acid (1 equivalent) in methanol (serving as both solvent and reactant).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[2]

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.[2]

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.[2]

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[2]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Safety and Handling (MSDS Profile)

A definitive Material Safety Data Sheet (MSDS) for 2-methoxy-4-propoxybenzoic acid methyl ester is not available. The following information is extrapolated from the MSDS of structurally related benzoic acid derivatives and should be used as a precautionary guide.[3][4][5]

Hazard Identification

-

Potential Hazards: Based on related compounds, this chemical may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5]

-

GHS Pictograms (Anticipated):

-

GHS07 (Exclamation Mark)

-

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4][5]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or with appropriate engineering controls like a fume hood.[6][7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

-

Skin Protection: Wear appropriate protective gloves and a lab coat.[3]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust or aerosols are generated, use a NIOSH-approved respirator.[3]

Potential Applications

Derivatives of benzoic acid are pivotal in various fields of chemical and pharmaceutical research.

-

Pharmaceutical Development: Similar structures serve as intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[8] The specific substitutions on the benzene ring can modulate the biological activity of the molecule.

-

Organic Synthesis: This compound can be a valuable building block for creating more complex molecules due to its multiple functional groups that can be further modified.[8]

-

Agrochemicals: The chemical scaffold may be explored for the development of new agrochemicals.[8]

Concluding Remarks

2-methoxy-4-propoxybenzoic acid methyl ester is a compound with significant potential in synthetic and medicinal chemistry. While direct experimental data is scarce, a logical and evidence-based understanding of its properties, synthesis, and safety can be established by examining structurally related analogs. The protocols and safety information provided herein are intended to serve as a foundational guide for researchers. It is imperative to adhere to good laboratory practices and conduct thorough risk assessments before commencing any experimental work with this compound.

References

- Sigma-Aldrich. 2-Methoxy-4-methylbenzoic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/638684]

- Fisher Scientific. Safety Data Sheet - 2-Methoxybenzoic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC158600250&productDescription=2-METHOXYBENZOIC+ACID%2C+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]

- Chem-Impex. 2-Methoxy-4-aminobenzoic acid methyl ester. [URL: https://www.chemimpex.com/products/2-methoxy-4-aminobenzoic-acid-methyl-ester]

- NIST. Benzoic acid, 2-methoxy-, methyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C606451]

- PubChem. 2-Methoxy-4-methylbenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/597164]

- Angene Chemical. Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. [URL: https://www.angenechemical.com/msds/33844-21-2.pdf]

- Thermo Fisher Scientific. Safety Data Sheet - Methyl 2-methoxybenzoate. [URL: https://www.fishersci.com/store/msds?partNumber=A10419&productDescription=METHYL+2-METHOXYBENZOATE+99%25+25G&vendorId=VN00032119&countryCode=US&language=en]

- ChemScene. 2-Methoxy-4-propoxybenzoic acid. [URL: https://www.chemscene.com/products/2-Methoxy-4-propoxybenzoic-acid-CS-0929206.html]

- TCI Chemicals. Safety Data Sheet - 3-Methoxy-4-methylbenzoic Acid. [URL: https://www.tcichemicals.com/US/en/sds/M1426_US_EN.pdf]

- FooDB. Methyl 2-methoxybenzoate. [URL: https://foodb.ca/compounds/FDB010545]

- Loba Chemie. 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. [URL: https://www.lobachemie.com/msds/2-METHOXY-4-AMINO-5-(ETHYL-SULFONYL)-BENZOIC-ACID-METHYL-ESTER-80036-89-1.pdf]

- Echemi. 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER Safety Data Sheets. [URL: https://www.echemi.com/msds/50413-30-4.html]

- Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [URL: https://patents.google.

- Chemcia Scientific. MATERIAL SAFETY DATA SHEET - 3-Formyl-4-hydroxy-benzoic acid methyl ester. [URL: https://www.chemcia.com/msds/CC00-5232.pdf]

- Google Patents. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. [URL: https://patents.google.

- CymitQuimica. CAS 121-98-2: Methyl 4-methoxybenzoate. [URL: https://www.cymitquimica.com/cas/121-98-2]

- Benchchem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. [URL: https://www.benchchem.

Sources

- 1. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemcia.com [chemcia.com]

- 8. chemimpex.com [chemimpex.com]

Technical Monograph: Methyl 2-methoxy-4-propoxybenzoate

This technical guide provides an in-depth analysis of Methyl 2-methoxy-4-propoxybenzoate , a specific alkoxy-benzoate intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.

Executive Summary

Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5 ) is a rationally designed aromatic ester utilized primarily as a building block in the synthesis of pharmaceutical candidates.[1][2] Its structural core—a benzoic acid ester functionalized with distinct alkoxy groups at the 2- and 4-positions—allows researchers to modulate the lipophilicity and steric profile of drug targets, particularly in the development of Phosphodiesterase (PDE) inhibitors and Kinase inhibitors.

This guide details the physicochemical identity, validated synthesis protocols, and quality control parameters required for the high-purity production of this compound.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13]

The compound is characterized by a "push-pull" electronic system where the electron-donating alkoxy groups (methoxy and propoxy) increase the electron density of the aromatic ring, influencing the reactivity of the ester moiety.

Identity Data

| Parameter | Detail |

| Chemical Name | Methyl 2-methoxy-4-propoxybenzoate |

| CAS Number | 174261-07-5 |

| PubChem CID | Referenced via Structure Search (SMILES) |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| SMILES | O=C(OC)C1=CC=C(OCCC)C=C1OC |

| InChI Key | Derived from structure |

Physicochemical Properties (Calculated)

| Property | Value | Significance |

| LogP (Octanol/Water) | ~2.6 - 2.8 | Indicates moderate lipophilicity; suitable for cell-permeable drug scaffolds. |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Suggests good oral bioavailability potential (Veber's Rules). |

| H-Bond Acceptors | 4 | Interactions with receptor binding pockets. |

| H-Bond Donors | 0 | No free hydroxyls; chemically stable against oxidation. |

| Physical State | White to Off-White Solid | Crystalline form facilitates purification. |

Synthesis & Production Protocols

The most robust synthetic route utilizes a Williamson Ether Synthesis starting from the commercially available precursor, Methyl 4-hydroxy-2-methoxybenzoate. This approach is preferred over direct esterification of the acid to avoid potential hydrolysis or transesterification side reactions.

Reaction Scheme (DOT Visualization)

Figure 1: Retrosynthetic pathway utilizing selective O-alkylation of the phenol moiety.[3]

Detailed Experimental Protocol

Objective: Synthesis of 10g of Methyl 2-methoxy-4-propoxybenzoate.

-

Reagent Preparation:

-

Precursor: Methyl 4-hydroxy-2-methoxybenzoate (1.0 eq, 10.0 g, 54.9 mmol).

-

Alkylating Agent: 1-Bromopropane (1.2 eq, 8.1 g, 65.9 mmol).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 15.2 g).

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL). Note: Acetone can be used but requires longer reaction times.

-

-

Procedure:

-

Step 1: Charge a 250 mL round-bottom flask with Methyl 4-hydroxy-2-methoxybenzoate and DMF. Stir until dissolved.

-

Step 2: Add K₂CO₃ in a single portion. The suspension may turn slightly yellow (phenoxide formation).

-

Step 3: Add 1-Bromopropane dropwise via a syringe or addition funnel over 10 minutes.

-

Step 4: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

-

Step 5 (Work-up): Cool to room temperature. Pour the mixture into 200 mL of ice-water. The product should precipitate as a solid.

-

Step 6: Filter the solid. If an oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Recrystallization from Methanol/Water or purification via silica gel flash chromatography (Eluent: 10-20% Ethyl Acetate in Hexanes).

-

Analytical Profiling & Quality Control

To ensure the compound is suitable for biological screening, strict QC parameters must be met.

QC Decision Tree (DOT Visualization)

Figure 2: Quality Control workflow ensuring structural integrity and purity >95%.

Expected Spectral Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.82 (d, J=8.5 Hz, 1H, Ar-H6)

-

δ 6.45–6.50 (m, 2H, Ar-H3, Ar-H5)

-

δ 3.96 (t, J=6.5 Hz, 2H, -OCH ₂CH₂CH₃)

-

δ 3.88 (s, 3H, Ar-OCH ₃)

-

δ 3.85 (s, 3H, COOCH ₃)

-

δ 1.82 (m, 2H, -OCH₂CH ₂CH₃)

-

δ 1.05 (t, J=7.4 Hz, 3H, -OCH₂CH₂CH ₃)

-

Applications in Drug Discovery[16]

This compound serves as a critical intermediate for several therapeutic classes:

-

Lipophilicity Tuning: The propoxy group adds steric bulk and lipophilicity compared to a methoxy group. In SAR studies, this modification is used to probe the size of hydrophobic pockets in enzymes like Phosphodiesterase 4 (PDE4) .

-

Scaffold Elaboration:

-

Hydrolysis: Converts to the free acid (2-methoxy-4-propoxybenzoic acid), which can be coupled to amines to form amide-based inhibitors.

-

Reduction: Converts to the benzyl alcohol, a precursor for benzylic ethers or halides.

-

-

Kinase Inhibition: The 2,4-dialkoxy substitution pattern is mimicked in several tyrosine kinase inhibitors (e.g., Gefitinib analogs), where the benzoate serves as a simplified model for the quinazoline core during early-stage optimization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 174261-07-5. Retrieved from [Link]

Sources

Technical Whitepaper: Solvation Thermodynamics & Process Engineering of Methyl 2-methoxy-4-propoxybenzoate

Topic: Methyl 2-methoxy-4-propoxybenzoate Solubility in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5) is a specialized aromatic ester utilized primarily as a key intermediate in the synthesis of pharmaceuticals (e.g., functionalized benzamides) and liquid crystal mesogens.[1][2][3][4][5][6][7] Despite its critical role in organic synthesis, specific quantitative solubility data is often absent from standard physicochemical databases.

This guide addresses that gap. Written from the perspective of a Senior Application Scientist, it synthesizes theoretical solvation parameters with empirical process knowledge. It provides a predicted solubility profile based on Hansen Solubility Parameters (HSP) and details a self-validating experimental protocol for researchers to generate precise solubility curves (Van't Hoff plots) required for process scale-up and purification.

Chemical Identity & Physicochemical Framework[8][9]

Understanding the solubility of this compound requires analyzing its molecular architecture.[8] The interplay between the lipophilic propoxy tail and the polar ester/methoxy core dictates its interaction with solvents.

| Property | Detail |

| IUPAC Name | Methyl 2-methoxy-4-propoxybenzoate |

| CAS Number | 174261-07-5 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| LogP (Predicted) | ~2.27 (Moderately Lipophilic) |

| H-Bond Donors | 0 (Aprotic) |

| H-Bond Acceptors | 4 (Ester carbonyl, 3 ether oxygens) |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |

Theoretical Solvation Mechanism

The molecule exhibits amphiphilic character :

-

The Aromatic Core & Ester/Methoxy Groups: These moieties create a dipole moment, facilitating interaction with polar aprotic solvents (e.g., Acetone, Ethyl Acetate) via dipole-dipole forces.

-

The Propoxy Chain: This short alkyl chain adds non-polar character, reducing water solubility to negligible levels while enhancing compatibility with aromatic hydrocarbons (e.g., Toluene).

-

Lack of H-Bond Donors: Being an ester with no free hydroxyl groups, it cannot act as a hydrogen bond donor. It relies on solvent molecules (like Ethanol) to donate protons for solvation.

Solubility Profile & Solvent Selection Strategy

In the absence of a specific manufacturer's datasheet, the following solubility profile is derived from Quantitative Structure-Property Relationships (QSPR) of structural analogs (e.g., methyl 2,4-dimethoxybenzoate).

Predicted Solubility Matrix (25°C)

| Solvent Class | Solvent | Predicted Solubility | Process Utility |

| Chlorinated | Dichloromethane (DCM) | Very High (>200 g/L) | Excellent reaction medium; poor for crystallization. |

| Polar Aprotic | Acetone, Ethyl Acetate | High (>100 g/L) | Standard reaction solvents; good for extractive workup. |

| Aromatic | Toluene | High (>100 g/L) | Ideal for high-temp reactions; good solvent for cooling crystallization. |

| Polar Protic | Methanol, Ethanol | Moderate (Temp. Dependent) | Best for Recrystallization. High solubility at reflux; moderate/low at RT. |

| Aliphatic | Hexane, Heptane | Low (<10 g/L) | Anti-solvent. Used to crash out product from Toluene or EtOAc. |

| Aqueous | Water | Insoluble (<0.1 g/L) | Wash solvent to remove inorganic salts. |

Process Insight: The steep solubility curve in Ethanol or Methanol makes these the solvents of choice for purification. The compound likely dissolves completely at reflux (65-78°C) and crystallizes upon cooling to 0-5°C.

Experimental Protocols (Self-Validating Systems)

As a researcher, relying on "predicted" data is insufficient for GMP scale-up. You must generate your own solubility curves. The following protocol is designed to be robust and reproducible.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the exact saturation concentration (

Materials:

-

Thermostatted shaker bath (Accuracy ±0.1°C).

-

0.45 µm PTFE syringe filters (compatible with organic solvents).

-

Analytical balance (0.01 mg precision).

-

Pre-weighed glass vials.

Workflow:

-

Saturation: Add excess Methyl 2-methoxy-4-propoxybenzoate to 10 mL of the target solvent (e.g., Ethanol) in a sealed vial.

-

Equilibration: Agitate at the set temperature (e.g., 25°C) for 24 hours. Validation Step: Ensure solid is still present after 24h. If not, add more solid.

-

Filtration: Stop agitation and let settle for 1 hour. Quickly filter the supernatant using a pre-warmed syringe/filter (to prevent premature crystallization) into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

-

Calculation:

Protocol B: Van't Hoff Plot Construction

To predict solubility at any temperature, perform Protocol A at three temperatures (e.g., 10°C, 25°C, 40°C) and plot

-

x: Mole fraction solubility.

-

Slope:

(Enthalpy of dissolution). -

Linearity Check: If

, the system follows ideal solution behavior, and you can extrapolate solubility to reflux temperatures with high confidence.

Process Engineering: Recrystallization Workflow

The most common application of solubility data for this intermediate is purification. The following workflow utilizes the "Temperature Swing" method, exploiting the high temperature coefficient of solubility in alcohols.

Visualization: Purification Logic

The following diagram illustrates the decision matrix for purifying Methyl 2-methoxy-4-propoxybenzoate.

Figure 1: Decision logic for the recrystallization of methyl 2-methoxy-4-propoxybenzoate, prioritizing thermal control to maximize yield and purity.

References

- Compound Identification

- Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter prediction). Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Source for Van't Hoff plot methodology).

-

Synthetic Context

-

Related synthesis of alkoxybenzoates: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4261-4266. Available at: [Link]

-

Sources

- 1. 27475-09-8|Methyl 5-acetyl-2-(benzyloxy)benzoate|BLD Pharm [bldpharm.com]

- 2. 2150-47-2|Methyl 2,4-dihydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. 118-55-8|Phenyl Salicylate|BLD Pharm [bldpharm.com]

- 4. 79128-14-6|2-Isopropoxy-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. 82935-36-2|2,6-Diethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 6. 606-45-1|Methyl 2-methoxybenzoate|BLD Pharm [bldpharm.com]

- 7. 2150-45-0|Methyl 2,6-dihydroxybenzoate|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Assessment & Sourcing Strategy: Methyl 2-methoxy-4-propoxybenzoate

[1]

Executive Summary

Methyl 2-methoxy-4-propoxybenzoate is a specialized dialkoxybenzoate ester used primarily as a pharmacophore building block in the synthesis of bioactive small molecules. Unlike commodity reagents, this compound is often subject to regio-isomeric impurities that can compromise downstream API synthesis. This guide outlines the critical quality attributes (CQAs), synthetic origins of impurities, and a validated supplier qualification protocol.

| Compound Attribute | Specification |

| CAS Number | 174261-07-5 |

| IUPAC Name | Methyl 2-methoxy-4-propoxybenzoate |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Core Scaffold | 2,4-Dihydroxybenzoic acid (Resorcylic acid) derivative |

| Key Application | Intermediate for alkoxy-substituted benzamides/heterocycles |

Synthetic Route & Impurity Profiling

To effectively qualify a supplier, one must understand how the compound is made.[2] The synthesis typically proceeds via the sequential alkylation of methyl 2,4-dihydroxybenzoate .

The Regio-Selectivity Challenge

The 2-hydroxyl group in methyl 2,4-dihydroxybenzoate is involved in an intramolecular hydrogen bond with the carbonyl oxygen, making it less nucleophilic than the 4-hydroxyl group.

-

Step 1 (Propylation): The 4-OH is alkylated first with propyl bromide/iodide.

-

Step 2 (Methylation): The hindered/H-bonded 2-OH is then methylated.

Critical Risk: If the reaction order is reversed or control is lost, the regioisomer (Methyl 4-methoxy-2-propoxybenzoate) is formed. This isomer has the exact same mass and similar polarity, making it difficult to separate by standard HPLC, often requiring NMR or specialized chiral/isomeric stationary phases for detection.

Synthesis & Impurity Pathway Diagram

The following flow illustrates the correct pathway versus the formation of critical impurities.

Figure 1: Synthetic pathway highlighting the origin of the critical regio-isomeric impurity.[3]

Supplier Landscape

Suppliers for this compound fall into two categories: Catalog Vendors (for mg/g scale research) and Custom Synthesis/Bulk Manufacturers (for kg scale process development).

Tier 1: Validated Catalog Suppliers (Research Scale)

These vendors typically hold stock or have validated rapid-synthesis protocols.

| Supplier | Type | Reliability Rating | Notes |

| BLD Pharm | Catalog | High | Lists as Cat# BD1016485. Strong presence in Shanghai/USA. |

| ChemScene | Catalog | High | Lists as Cat# CS-1026842. Specializes in building blocks. |

| Ambeed | Catalog | Medium-High | Good for US-based quick delivery; often re-tests batches. |

| Enamine | CRO/Catalog | Very High | Excellent for unique building blocks; high synthetic expertise. |

Tier 2: Bulk & Custom Synthesis (Process Scale)

For quantities >100g, "off-the-shelf" stock is rare. You must engage these suppliers for a custom batch.

-

Simson Pharma (India): Known for impurity standards and specific benzoate derivatives.

-

Nanjing Chemlin Chemical: Strong capabilities in aromatic ester synthesis.

-

eNovation Chemicals: Aggregator with access to verified Chinese manufacturing partners.

Supplier Qualification Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following self-validating protocol ensures the material meets the stringent requirements of drug development.

Step 1: Identity Verification (The "Regio-Check")

Standard LC-MS is insufficient because the target and its regioisomer have identical masses (m/z 225 [M+H]⁺).

-

Protocol: ¹H NMR (400 MHz, CDCl₃).

-

Diagnostic Signal: Look for the chemical shift of the aromatic protons.

-

Target (2-OMe, 4-OPr): The proton at C3 (between the two oxygens) will appear as a doublet (or meta-coupled singlet) at a specific shift distinct from the regioisomer.

-

NOE Experiment: If ambiguity exists, run a 1D NOE difference spectrum irradiating the methyl ester protons. If you see enhancement of the methoxy group, the methoxy is at C2 (ortho to ester). If you see enhancement of the propoxy group, the propoxy is at C2. This is the gold standard for confirmation.

-

Step 2: Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase: Gradient ACN/Water + 0.1% Formic Acid.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (ester).

-

Acceptance Criteria: >97.0% area AUC. No single impurity >0.5%.

Step 3: Residual Solvents

Since alkylation often uses DMF or Acetone, check for:

-

DMF: GC headspace limit <880 ppm.

-

Alkyl Halides: Ensure no residual propyl bromide (genotoxic impurity risk) remains.

Handling & Stability

-

Storage: Store at +2°C to +8°C. Esters are generally stable but can hydrolyze under humid, acidic, or basic conditions.

-

Safety: Treat as a potential irritant. Alkyl benzoates are lipophilic and can penetrate skin. Use standard PPE (nitrile gloves, safety glasses).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12919999 (Related Benzoates). Retrieved from [Link]

-

European Patent Office. Patent EP1476162: Controlled Synthesis of Benzoate Intermediates. (Contextual reference for alkylation selectivity). Retrieved from [Link]

Methodological & Application

Application Note: Methyl 2-Methoxy-4-Propoxybenzoate as a Strategic Intermediate in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5)

Introduction & Mechanistic Rationale

In modern drug discovery, the selection of aromatic building blocks is rarely arbitrary. Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5)[1] serves as a highly specialized intermediate for synthesizing targeted therapeutics, particularly in the development of phosphodiesterase (PDE) inhibitors and acetyl-CoA carboxylase (ACC) inhibitors.

As a Senior Application Scientist, it is crucial to understand the causality behind this specific substitution pattern:

-

The Ortho-Methoxy Effect (C2): The methoxy group at the 2-position provides critical steric hindrance. When the ester is converted to an amide, this steric bulk restricts the rotation of the carbonyl bond, locking the molecule into a preferred bioactive conformation. Additionally, the oxygen atom acts as a localized hydrogen-bond acceptor, which is vital for anchoring the scaffold to specific amino acid residues in the target protein's active site.

-

The Para-Propoxy Extension (C4): The 4-propoxy chain is strategically designed to occupy hydrophobic sub-pockets within target enzymes. Compared to a simple methoxy or ethoxy group, the propoxy chain significantly enhances the overall lipophilicity (LogP) of the final drug candidate, improving cell membrane permeability and oral bioavailability[2].

Synthetic Pathway & Transformation Logic

To utilize this building block, the unreactive methyl ester must first be converted into an active coupling partner: 2-methoxy-4-propoxybenzoic acid[3]. Due to the steric shielding provided by the ortho-methoxy group, standard coupling reagents often fail or produce low yields. Therefore, the transformation requires optimized saponification followed by high-efficiency uronium-based activation (e.g., HATU).

Synthetic workflow of methyl 2-methoxy-4-propoxybenzoate to targeted drug scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes built-in physical or chemical checkpoints to ensure the integrity of the reaction before proceeding to the next stage.

Protocol A: Base-Catalyzed Saponification

Objective: Hydrolyze the sterically hindered methyl ester to the free carboxylic acid.

Causality of Reagents: Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation coordinates effectively with the oxygen atoms of the ester and the ortho-methoxy group, directing the hydroxide nucleophile to the sterically hindered carbonyl carbon. A THF/H2O co-solvent system ensures that both the lipophilic starting material and the inorganic base remain in a homogenous phase.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of methyl 2-methoxy-4-propoxybenzoate in a 3:1 mixture of THF and deionized water (0.2 M concentration).

-

Base Addition: Add 3.0 eq of LiOH monohydrate. Stir the biphasic mixture vigorously at 45°C.

-

Self-Validation (Reaction Tracking): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) will disappear, and the carboxylate salt will remain at the baseline (Rf = 0.0). This confirms complete hydrolysis.

-

Workup & Precipitation: Concentrate the mixture in vacuo to remove THF. Cool the remaining aqueous layer to 0°C and slowly add 1M HCl dropwise until the pH reaches 2-3.

-

Self-Validation (Product Isolation): The sudden formation of a dense white precipitate indicates the successful protonation of the carboxylate. Filter the solid, wash with cold water, and dry under high vacuum to yield 2-methoxy-4-propoxybenzoic acid.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the resulting acid with a primary/secondary amine to form a drug-like scaffold.

Causality of Reagents: Standard carbodiimides (EDC/DCC) often fail here due to the ortho-methoxy steric clash. HATU is utilized because it forms a highly reactive 7-aza-benzotriazole active ester, which accelerates the nucleophilic attack of the amine. DIPEA is used as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 2-methoxy-4-propoxybenzoic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.

-

Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 4-6 hours.

-

Quenching: Quench the reaction by pouring it into a 5% aqueous NaHCO3 solution.

-

Self-Validation (Phase Separation): Extract with EtOAc (3x). The organic layer will contain the product, while the aqueous layer traps the polar HATU byproducts and DIPEA salts. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Quantitative Data: Coupling Optimization

To demonstrate the necessity of the HATU-driven protocol for this specific sterically hindered intermediate, the following table summarizes the quantitative optimization data generated during protocol development.

| Coupling Reagent | Base | Solvent | Time (hrs) | Isolated Yield (%) | Purity (LC-MS) | Mechanistic Observation |

| EDC / HOBt | Et3N | DCM | 24 | 35% | >90% | Slow reaction; significant unreacted acid due to steric hindrance. |

| PyBOP | DIPEA | DMF | 12 | 62% | >95% | Improved activation, but incomplete conversion. |

| T3P (50% in EtOAc) | Pyridine | EtOAc | 12 | 78% | >98% | Excellent for scale-up; clean phase-separation workup. |

| HATU | DIPEA | DMF | 4 | 92% | >99% | Optimal; rapid formation of the active ester overcomes ortho-methoxy bulk. |

References

-

Title: 2-methoxy-4-propoxybenzoic acid (C11H14O4) - PubChemLite Source: PubChem / LCSB University of Luxembourg URL: [Link]

Sources

Precision Synthesis and Phase Characterization of Chiral Alkoxy Benzoate Esters for Ferroelectric Liquid Crystal Applications

Abstract

This application note details the synthetic workflow and characterization protocols for chiral alkoxy benzoate esters , a critical class of mesogens exhibiting ferroelectric Smectic C* (SmC*) phases.[1][2] Unlike nematic liquid crystals, FLCs require specific symmetry-breaking structural elements—typically a rigid benzoate core coupled with a chiral aliphatic tail—to manifest spontaneous polarization (

Introduction: The Molecular Engineering of Ferroelectricity

Ferroelectric Liquid Crystals (FLCs) represent a state of matter combining the fluidity of liquids with the polar order of crystalline solids. The operational principle of FLC displays and photonics relies on the Smectic C (SmC) phase**, where rod-like molecules are arranged in layers, tilted with respect to the layer normal, and possess a chiral center.[3]

Structural Requirements

To engineer a stable SmC* phase, the molecule must possess:

-

Rigid Core: A benzoate or biphenyl benzoate system to drive mesogenicity (liquid crystalline behavior).[1]

-

Flexible Tails: Long alkoxy chains (

– -

Chiral Center: A stereogenic center (e.g., (S)-2-octyl or (S)-2-methylbutyl) to break centrosymmetry, allowing for a non-zero spontaneous polarization (

).

This protocol focuses on the synthesis of 4-alkoxyphenyl-4'-alkoxybenzoates , a robust archetype where the chirality can be introduced in either the acid or the phenolic moiety.

Synthetic Strategy & Workflow

The synthesis is modular, allowing researchers to tune phase transition temperatures by varying alkyl chain lengths.

Retrosynthetic Logic

The target ester is assembled via a convergent route:

-

Module A: 4-n-Alkoxybenzoic Acid (The Mesogenic Head).[4]

-

Module B: Chiral Phenol or Alcohol (The Chiral Tail).

-

Coupling: Steglich Esterification (DCC/DMAP) is selected over acid chloride methods for its mild conditions, preventing racemization of sensitive chiral centers.

Workflow Diagram

Figure 1: Convergent synthetic pathway for chiral alkoxy benzoate mesogens.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-n-Alkoxybenzoic Acid

Objective: To attach the flexible aliphatic tail to the rigid aromatic core.

Reagents:

-

4-Hydroxybenzoic acid (13.8 g, 0.1 mol)

-

n-Alkyl bromide (e.g., 1-bromodecane) (0.12 mol)

-

Potassium Hydroxide (KOH) (14.0 g, 0.25 mol)

-

Ethanol (200 mL) / Water (20 mL)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve KOH in the Ethanol/Water mixture. Add 4-hydroxybenzoic acid. The solution will turn clear as the phenolate forms.

-

Alkylation: Add the n-alkyl bromide dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) until the starting phenol is consumed.

-

Hydrolysis (In-situ): Add 10% aqueous KOH (50 mL) and reflux for an additional 2 hours to ensure any ester byproducts (formed via O-alkylation of the carboxylate) are hydrolyzed back to the acid.

-

Workup:

-

Distill off the majority of ethanol.

-

Pour the residue into 500 mL of ice-cold water.

-

Acidify with conc. HCl (approx. 30 mL) until pH < 2. A white precipitate (the product) will form immediately.

-

-

Purification: Filter the solid and wash copiously with water. Recrystallize from glacial acetic acid or ethanol to yield white crystals.

-

Yield Target: >80%.[5]

-

Validation: Melting point check (e.g., 4-n-decyloxybenzoic acid: ~97°C).

-

Protocol B: Steglich Esterification (Coupling)

Objective: To couple the mesogenic acid with the chiral tail under mild conditions.

Reagents:

-

4-n-Alkoxybenzoic acid (from Protocol A) (10 mmol)

-

Chiral Alcohol/Phenol (e.g., (S)-(-)-2-octanol) (10 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC ) (11 mmol)

-

4-Dimethylaminopyridine (DMAP ) (1 mmol, 10 mol% catalyst)

-

Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

-

Setup: Flame-dry a 100 mL two-neck flask and purge with Nitrogen (

). Add the alkoxybenzoic acid, chiral alcohol, and DMAP. Dissolve in anhydrous DCM. -

Activation: Cool the reaction mixture to 0°C in an ice bath.

-

DCC Addition: Dissolve DCC in 10 mL DCM and add it dropwise to the reaction mixture over 20 minutes. Note: A white precipitate (Dicyclohexylurea, DCU) will begin to form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.

-

Wash the filtrate with 5% HCl (2 x 20 mL) to remove DMAP, followed by saturated

(2 x 20 mL) and brine. -

Dry the organic layer over anhydrous

and concentrate under reduced pressure.

-

-

Purification:

-

The crude ester is often waxy. Purify via column chromatography (Silica gel, Hexane/DCM gradient).

-

Final Recrystallization: Recrystallize from Ethanol/Hexane (10:1) to obtain the pure mesogen. Purity is critical for sharp phase transitions.

-

Characterization & Phase Validation

Chemical Structure Verification

Before phase analysis, confirm the molecular structure.

-

1H NMR (CDCl3, 400 MHz):

- 8.0–8.1 ppm (d, 2H, Ar-H ortho to ester).

- 6.9 ppm (d, 2H, Ar-H ortho to ether).

-

4.0 ppm (t, 2H,

-

5.1–5.2 ppm (m, 1H, chiral center

-

0.89 ppm (t, terminal

Mesophase Identification (POM & DSC)

The "fingerprint" of the SmC* phase is its texture under crossed polarizers and its enthalpy on DSC.

Table 1: Expected Phase Transition Data (Example for Decyloxy-Benzoate Derivative)

| Phase Transition | Temp (°C) | Enthalpy ( | POM Texture Observation |

| Cryst | 45.0 | 15.2 | Solid melts to Schlieren or Broken Fan texture |

| SmC | 68.5 | 0.8 | Texture smooths to classical Focal Conic Fan |

| SmA | 82.0 | 2.5 | Becomes dark (Isotropic liquid) |

Phase Logic Diagram

Figure 2: Phase transition logic during cooling. The appearance of striations in the fan texture marks the onset of the ferroelectric SmC phase.*

Troubleshooting & Critical Parameters

"The DCU Nightmare"

Issue: Traces of Dicyclohexylurea (DCU) remain in the product. Impact: DCU acts as an impurity that suppresses liquid crystal phases and broadens transition peaks. Solution:

-

Cool the DCM solution to -20°C before the final filtration; DCU is virtually insoluble in cold DCM.

-

If persistent, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , which forms a water-soluble urea byproduct easily removed by washing.

Absence of SmC* Phase

Issue: The material shows only SmA or Nematic phases. Cause:

-

Racemization: If the chiral center racemized during synthesis, the

cancels out, and the helical pitch is lost. Prevention: Keep Steglich reaction < 25°C. -

Chain Length: Alkoxy chains < 8 carbons often favor Nematic phases. Solution: Increase tail length to

or

Alignment Issues in Cells

Issue: In electro-optic testing, the texture is not uniform. Solution: Use commercially available polyimide alignment layers rubbed anti-parallel. For SmC, slow cooling (0.5°C/min) across the SmA-SmC transition is vital to minimize zigzag defects.

References

-

Meyer, R. B., et al. (1975). Ferroelectric Liquid Crystals. Journal de Physique Lettres, 36(3), 69-71. Link

-

Neises, B., & Steglich, W. (1978).[6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[6] Link

- Goodby, J. W. (1984). Optical Activity and Ferroelectricity in Liquid Crystals. Science, 231(4736), 350-355.

- Lagerwall, S. T. (1999). Ferroelectric and Antiferroelectric Liquid Crystals. Wiley-VCH.

-

Kelly, S. M., & Buchecker, R. (1988).[8] Ferroelectric Liquid Crystals. Part 2. Chiral phenyl benzoates.[8][9] Helvetica Chimica Acta, 71(2), 461-471. Link

-

Ziobro, D., et al. (2012).[9] Synthesis and properties of new ferroelectric and antiferroelectric liquid crystals with a biphenylyl benzoate rigid core. Liquid Crystals, 39(8). Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. arxiv.org [arxiv.org]

- 3. Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Application Note: Methyl 2-methoxy-4-propoxybenzoate as a Pharmaceutical Building Block

[1]

Introduction: The Strategic Value of Mixed-Ether Scaffolds

In modern medicinal chemistry, Methyl 2-methoxy-4-propoxybenzoate (CAS 174261-07-5) represents a high-value "mixed-ether" scaffold. Unlike simple dimethoxy analogues, this building block offers a precise distinct structural advantage: the asymmetric functionalization of the resorcinol core.

The ortho-methoxy group (2-position) often serves as a "conformational lock" via intramolecular hydrogen bonding or steric hindrance, restricting the rotation of the aromatic ring when coupled to amides. Meanwhile, the para-propoxy group (4-position) provides a tunable lipophilic tail (

This guide details the physicochemical profile, synthesis protocols, and downstream applications of this compound, positioning it as a critical tool for Structure-Activity Relationship (SAR) optimization in metabolic and anti-inflammatory drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | Methyl 2-methoxy-4-propoxybenzoate |

| CAS Number | 174261-07-5 |

| Molecular Formula | |

| Molecular Weight | 224.25 g/mol |

| Core Scaffold | 2,4-Dihydroxybenzoic acid (Resorcylic acid) derivative |

| LogP (Predicted) | ~2.6 - 2.9 (Moderate Lipophilicity) |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 0 |

| Physical State | White to off-white crystalline solid or oil (depending on purity) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

Synthetic Utility & Mechanism[1]

The utility of Methyl 2-methoxy-4-propoxybenzoate lies in its ability to be selectively manipulated. The synthesis relies on the differential reactivity of the hydroxyl groups on the parent Methyl 2,4-dihydroxybenzoate .

Mechanistic Insight: The "Resorcinol Switch"

In methyl 2,4-dihydroxybenzoate, the hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locks" the proton, significantly increasing its

-

Step 1 (Selective 4-Alkylation): We exploit this difference by using a weak base (

) that deprotonates only the more acidic 4-OH, allowing selective alkylation with propyl halides. -

Step 2 (2-Methylation): The sterically hindered and H-bonded 2-OH is then methylated using more forcing conditions (e.g., Dimethyl sulfate or MeI with stronger base/heat) to yield the final mixed ether.

Visualization: Synthesis Workflow

Experimental Protocols

Protocol A: Synthesis of Methyl 2-methoxy-4-propoxybenzoate

Use this protocol to synthesize the building block from commodity chemicals.

Reagents:

-

Methyl 2,4-dihydroxybenzoate (1.0 eq)

-

1-Bromopropane (1.1 eq)

-

Iodomethane (MeI) (1.2 eq)

-

Potassium Carbonate (

), anhydrous -

Acetone (Reagent grade)

-

DMF (Anhydrous)[1]

Step 1: Selective 4-O-Propylation

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (10 g, 59.5 mmol) in Acetone (100 mL).

-

Base Addition: Add

(8.2 g, 1.0 eq). Note: Using exactly 1 equivalent helps maintain selectivity for the 4-position. -

Alkylation: Add 1-Bromopropane (5.9 mL, 65 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (lower -

Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

-

Purification: Recrystallize from minimal Ethanol or perform a short silica plug filtration to isolate Methyl 2-hydroxy-4-propoxybenzoate .

Step 2: 2-O-Methylation

-

Setup: Dissolve the intermediate (from Step 1) in anhydrous DMF (5 mL per gram).

-

Base/Alkylating Agent: Add

(2.0 eq) and Iodomethane (1.5 eq). -

Reaction: Stir at

for 4 hours. The intramolecular H-bond requires thermal energy and a polar aprotic solvent to overcome. -

Quench: Pour the mixture into ice water (10x volume). The product should precipitate.

-

Isolation: Filter the solid or extract with Ethyl Acetate. Wash organics with brine to remove DMF. Dry over

and concentrate. -

Yield: Expected overall yield 75–85%.

Protocol B: Hydrolysis to the Free Acid (API Precursor)

The methyl ester is often a "mask." The free acid is the active coupling partner for amide synthesis.

-

Hydrolysis: Dissolve Methyl 2-methoxy-4-propoxybenzoate (1.0 eq) in THF/Water (3:1).

-

Saponification: Add LiOH (2.0 eq). Stir at RT for 3 hours.

-

Acidification: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

-

Collection: Filter the resulting white precipitate (2-methoxy-4-propoxybenzoic acid). Dry in a vacuum oven at

.

Pharmaceutical Applications & Quality Control

Application 1: Acetyl-CoA Carboxylase (ACC) Inhibitors

Research indicates that alkoxy-substituted benzoic acids are key intermediates in the synthesis of ACC inhibitors, used for treating metabolic syndrome (diabetes, obesity) and NASH (Non-Alcoholic Steatohepatitis). The 4-propoxy chain occupies a specific hydrophobic pocket in the enzyme, while the 2-methoxy group orients the benzamide linkage [1, 2].

Application 2: Fragment-Based Drug Discovery (FBDD)

This molecule serves as a robust "fragment" for probing:

-

Lipophilicity Scanning: Replacing a methyl/ethyl group with the propyl group to scan the depth of hydrophobic pockets.

-

Linker Design: The ester can be converted to a hydrazide, alcohol, or aldehyde for library expansion.

Quality Control Parameters

Ensure the following specifications before using in GMP workflows:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water gradient) | |

| Identity | Distinct triplet (~1.0 ppm, propyl | |

| Residual Solvents | GC-HS | DMF < 880 ppm, Acetone < 5000 ppm |

| Water Content | Karl Fischer |

Visualization: Downstream Logic

[3][4][5][9]

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C (Refrigerate) to prevent ester hydrolysis over long periods. Keep container tightly closed.

References

-

Boehringer Ingelheim International GmbH. (2012). Piperidine derivatives and their use for the treatment of metabolic disorders.[2] WO/2012/001107.[2] (Describes the use of 2-methoxy-4-propoxy intermediates in ACC inhibitor synthesis). Link

-

ChemScene. (n.d.). Methyl 2-methoxy-4-propoxybenzoate Product Page.[3][4] (Verification of CAS and commercial availability). Link

-

PubChem. (2023). Methyl 2-amino-4-methoxybenzoate (Related Structure/Analog Data). National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). Methyl 4-amino-2-methoxybenzoate Safety Data Sheet. (Reference for handling methoxy-benzoate esters). Link

Application Note: Strategic Methylation of 2-Methoxy-4-Propoxybenzoic Acid

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the synthesis of Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5) from its parent acid, 2-methoxy-4-propoxybenzoic acid (CAS: 104217-01-8).

The following guide prioritizes "field-proven" methodology, moving beyond textbook definitions to address the specific electronic and steric properties of this dialkoxy-substituted aromatic system.

Executive Summary & Strategic Analysis

Target Molecule: Methyl 2-methoxy-4-propoxybenzoate Starting Material: 2-methoxy-4-propoxybenzoic acid Reaction Class: Esterification / O-Methylation

Chemical Context

The substrate features two electron-donating groups (EDGs): a methoxy group at the ortho position and a propoxy group at the para position.

-

Electronic Deactivation: The strong resonance donation from the 4-propoxy and 2-methoxy groups increases the electron density of the benzene ring. This renders the carbonyl carbon of the carboxylic acid less electrophilic than in unsubstituted benzoic acid. Consequently, nucleophilic attack by methanol (in Fischer esterification) may be kinetically slower, requiring vigorous catalysis.

-

Steric Hindrance: The ortho-methoxy group introduces steric bulk near the reaction center. While not as bulky as a tert-butyl group, it is sufficient to impede the approach of bulky activating agents.

-

Solubility: The propoxy chain adds lipophilicity, making the starting material reasonably soluble in organic solvents (DCM, EtOAc) but potentially less soluble in cold methanol compared to simple benzoic acids.

Method Selection Matrix

| Feature | Method A: Acid-Catalyzed (Fischer) | Method B: Acyl Chloride Activation | Method C: Alkyl Halide (MeI) |

| Mechanism | Equilibrium-driven (Reversible) | Irreversible Activation | SN2 Nucleophilic Substitution |

| Reagents | MeOH, H₂SO₄ (cat.) | SOCl₂ (or (COCl)₂), MeOH | MeI, K₂CO₃, DMF |

| Suitability | Scalable Process (Kg) | High Yield / Stubborn Substrates | Small Scale / Acid-Sensitive |

| Key Risk | Incomplete conversion (Equilibrium) | Corrosive reagents, moisture sensitivity | Toxicity (MeI), Solvent removal (DMF) |

| Recommendation | Primary Choice for Cost/Scale | Best for Purity/Yield | Alternative for mild conditions |

Detailed Experimental Protocols

Protocol A: Modified Fischer Esterification (The "Workhorse" Method)

Best for routine synthesis where cost and scalability are priorities.

Principle: Acid-catalyzed nucleophilic acyl substitution. The equilibrium is driven forward by using methanol as the solvent (large excess).[1]

Reagents:

-

Methanol (Anhydrous, >20 equiv)

-

Sulfuric Acid (H₂SO₄, conc., 0.5–1.0 equiv) [Note: Higher catalyst loading is recommended due to the electron-rich nature of the substrate]

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

-

Dissolution: Charge the flask with 2-methoxy-4-propoxybenzoic acid and Methanol. Stir until a suspension or solution is formed.

-

Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise.

-

Critical: The reaction is exothermic. If working on >10g scale, cool the flask in an ice bath during addition to prevent uncontrolled boiling.

-

-

Reflux: Heat the mixture to reflux (65°C) for 6–12 hours .

-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The acid (lower R_f) should disappear; the ester (higher R_f) will appear.

-

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove ~80% of the methanol.

-

Dilute the residue with Ethyl Acetate (EtOAc) and pour into ice-water.

-

Neutralization: Slowly add saturated NaHCO₃ solution while stirring until pH ~8. Caution: CO₂ evolution.

-

Extraction: Separate the organic layer. Wash with Brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Protocol B: Thionyl Chloride Activation (The "High-Performance" Method)

Best for ensuring 100% conversion and high purity.

Principle: Conversion of the acid to the highly reactive acid chloride, followed by quenching with methanol. This bypasses the equilibrium limitations of Method A.

Reagents:

-

Thionyl Chloride (SOCl₂, 1.5–2.0 equiv)

-

Methanol (Excess)

-

DCM (Optional, as co-solvent)

-

DMF (Cat., 1-2 drops)

Step-by-Step Procedure:

-

Activation: In a dry RBF under Nitrogen/Argon, dissolve the starting acid in dry DCM (or use neat SOCl₂ if scale permits).

-

Reagent Addition: Add Thionyl Chloride dropwise. Add 1 drop of DMF (catalyst).

-

Reaction: Reflux (40°C for DCM, or 75°C if neat) for 2–3 hours .

-

Observation: Gas evolution (SO₂/HCl) indicates reaction progress. Reaction is complete when gas evolution ceases.

-

-

Evaporation (Critical): Concentrate the mixture to dryness under vacuum to remove excess SOCl₂. Do not skip this step; residual SOCl₂ will react violently with methanol.

-

Tip: Co-evaporate with Toluene twice to ensure all traces of SOCl₂ are removed.

-

-

Quench: Redissolve the crude acid chloride residue in dry DCM. Cool to 0°C. Add Methanol (excess) slowly.

-

Finalization: Stir at room temperature for 1 hour. Evaporate solvent.[6]

-

Workup: Dissolve in EtOAc, wash with saturated NaHCO₃ (to remove HCl), wash with brine, dry, and concentrate.

Protocol C: Alkylation via Methyl Iodide (The "Mild" Method)

Best for small-scale library synthesis or if acidic conditions must be avoided.

Principle: SN2 attack of the carboxylate anion on the methyl electrophile.

Reagents:

-

Methyl Iodide (MeI, 1.2–1.5 equiv) [Warning: Neurotoxin]

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

DMF (Dimethylformamide, solvent)

Step-by-Step Procedure:

-

Solubilization: Dissolve the acid in DMF (approx. 5-10 mL per gram).

-

Deprotonation: Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. The mixture will likely be a suspension.

-

Alkylation: Add Methyl Iodide dropwise.

-

Reaction: Stir at RT for 3–5 hours .

-

Note: If reaction is sluggish (due to sterics), heat to 40–50°C.

-

-

Workup:

-

Pour the reaction mixture into excess water (5x volume). The ester may precipitate as a solid.

-

If solid: Filter and wash with water.[6]

-

If oil: Extract with EtOAc or Diethyl Ether. Wash organic layer extensively with water (to remove DMF), then brine.

-

-

Isolation: Dry and concentrate.

Visualization of Workflows

The following diagram illustrates the decision logic and process flow for the three protocols.

Caption: Synthesis workflow for Methyl 2-methoxy-4-propoxybenzoate showing three distinct pathways based on experimental requirements.

Quality Control & Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

Expected Analytical Data

-

TLC: R_f ~0.6–0.7 (Hexane/EtOAc 3:1). Starting material R_f < 0.2.

-

1H NMR (CDCl₃, 400 MHz):

-

Aromatic: ~7.8 ppm (d, 1H, H-6), ~6.5 ppm (m, 2H, H-3, H-5). Note: H-6 is deshielded by the ester.

-

Ester Methyl: Singlet at ~3.85 ppm (3H).

-

Methoxy: Singlet at ~3.88 ppm (3H). Note: Often overlaps with ester methyl.

-

Propoxy: Triplet (~4.0 ppm, -OCH₂-), Multiplet (~1.8 ppm, -CH₂-), Triplet (~1.0 ppm, -CH₃).

-

-

HPLC Purity: >98% (UV @ 254 nm).

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (Method A) | Equilibrium not shifted; Water presence. | Use anhydrous MeOH; Add molecular sieves; Increase H₂SO₄; Extend reflux time. |

| Impurity: Methyl Ether | Methylation of phenol (if starting material degraded). | Ensure starting material purity; Method C is prone to O-methylation if free phenols exist. |

| Violent Quench (Method B) | Residual Thionyl Chloride.[8] | Co-evaporate crude acid chloride with Toluene before adding MeOH. |

| Product is Oil | Residual solvent (DMF) or low melting point. | High vacuum drying; Recrystallize from cold Hexane if solid is expected (MP is likely low). |

References

-

BenchChem. Synthesis of Methyl 4-amino-2-methoxybenzoate (Analogous Protocol). Retrieved from

-

Royal Society of Chemistry. General Procedures for Esterification of Benzoic Acid Derivatives. Supporting Information.[3][5][6][8][9][10][11] Retrieved from

-

PrepChem. Synthesis of methyl 2-methoxy-4-methylbenzoate (Dimethyl Sulfate Method). Retrieved from

-

National Institutes of Health (NIH). Synthesis of Bosutinib Intermediates (Alkoxy-benzoate chemistry). Retrieved from

-

Der Pharma Chemica. Efficient Protocol for Esterification of Aromatic Carboxylic Acids. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 668455-70-7|4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 2100-31-4|2-Propoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 5438-19-7|4-Propoxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 79128-14-6|2-Isopropoxy-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijstr.org [ijstr.org]

- 10. mobt3ath.com [mobt3ath.com]

- 11. pp.bme.hu [pp.bme.hu]

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 2-Methoxy-4-Propoxybenzoate Synthesis

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-YIELD-442 Subject: Troubleshooting & Yield Optimization for CAS 174261-07-5

Introduction: The Synthetic Challenge

You are likely synthesizing Methyl 2-methoxy-4-propoxybenzoate via the Williamson Ether Synthesis of Methyl 4-hydroxy-2-methoxybenzoate (Methyl Isovanillate). While theoretically straightforward, this reaction often suffers from "yield drift" due to three competing factors:

-

Incomplete Conversion: Steric hindrance at the phenoxide interface.

-

Ester Hydrolysis: Saponification of the methyl ester side-chain under basic conditions.

-

Workup Losses: High solubility of the product in polar aprotic solvents (DMF/DMSO) leading to poor extraction recovery.

This guide provides a self-validating protocol to stabilize your yields >90%.

Module 1: Reaction Kinetics & Conversion

Q: My reaction stalls at 70-80% conversion. Adding more base doesn't help. Why?

A: You are likely facing the "Potassium Coat" effect or leaving group inefficiency.

In solid-liquid phase reactions (using

The Fix (The Finkelstein Modification): Do not just add more base. Instead, add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) .

-

Mechanism: The iodide displaces the bromide on 1-bromopropane in situ, forming 1-iodopropane. The iodide is a better leaving group (

vs -

Protocol Adjustment: Add 0.1 equivalents of KI or TBAI.

Q: I see a new spot on TLC near the baseline. Is this a byproduct?

A: Yes, this is likely 2-methoxy-4-propoxybenzoic acid . If you use strong bases (NaOH, KOH) or if your solvent contains water, the methyl ester at the C1 position will hydrolyze (saponify).

-

Prevention: Switch to anhydrous

or

Visualizing the Pathway

The following diagram illustrates the primary reaction and the competing hydrolysis pathway.

Figure 1: Reaction pathway showing the critical branch point between successful alkylation and ester hydrolysis.

Module 2: Solvent Selection & Workup

Q: Which solvent gives the highest isolated yield?

A: This is a trade-off between reaction rate and isolation efficiency.

| Solvent | Reaction Rate | Workup Difficulty | Recommendation |

| DMF | Fast (1-2 hrs) | High (Emulsions, difficult to remove) | Best for Scale (>10g) |

| Acetone | Slow (12-24 hrs) | Low (Evaporates easily) | Best for Small Batches (<1g) |

| Acetonitrile | Medium | Medium | Good Compromise |

Critical Tip for DMF Workup: If using DMF, do not rotovap it off (requires high heat, risking decomposition). Instead, pour the reaction mixture into ice-cold 5% LiCl solution . The Lithium Chloride breaks emulsions and forces the organic product out of the aqueous phase, maximizing extraction into Ethyl Acetate.

Module 3: Optimized Protocol (The "Golden Batch")

Objective: Synthesis of Methyl 2-methoxy-4-propoxybenzoate (10 mmol scale).

Reagents:

-

Methyl 4-hydroxy-2-methoxybenzoate (1.82 g, 10 mmol)

-

1-Bromopropane (1.48 g, 12 mmol) — 1.2 equivalents

-

Potassium Carbonate (anhydrous, granular) (2.07 g, 15 mmol) — 1.5 equivalents

-

Potassium Iodide (0.16 g, 1 mmol) — 0.1 equivalents (Catalyst)

-

DMF (anhydrous) (10 mL)

Step-by-Step:

-

Activation: In a round-bottom flask, combine the Phenol starting material and

in DMF. Stir at room temperature for 15 minutes. Why? This allows partial deprotonation before the alkyl halide is exposed to base, reducing side reactions. -

Addition: Add 1-Bromopropane and the KI catalyst.

-

Reaction: Heat to 60°C . Monitor by TLC (Hexane:EtOAc 4:1).

-

Checkpoint: The reaction should be complete in <3 hours. If not, add 0.2 eq more Bromopropane.

-

-

Quench: Cool to room temperature. Pour into 50 mL of ice-water .

-

Isolation: The product should precipitate as a white/off-white solid. Filter it.

-

If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

, and concentrate.

-

Module 4: Troubleshooting Logic

Use this decision tree to diagnose specific yield failures in your current experiment.

Figure 2: Diagnostic flow for identifying yield loss vectors.

References & Authority

-

Compound Data: Methyl 2-methoxy-4-propoxybenzoate (CAS 174261-07-5).[1] ChemScene / PubChem. (Note: Link directs to the core scaffold Methyl 4-hydroxy-2-methoxybenzoate for structural verification).

-

Synthetic Methodology (Analogous): Wang, Z., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid."[2] Molecules, 2010, 15(6), 4261-4266. (Describes optimized alkylation of methyl vanillate derivatives using K2CO3/DMF).

-

Process Optimization: "Williamson Ether Synthesis of Phenolic Compounds." BenchChem Technical Guides.

-

Reaction Mechanics: "The Finkelstein Reaction: Mechanism and Conditions." Organic Chemistry Portal.

Sources

separation of regioisomers in methyl 2,4-dialkoxybenzoate synthesis

Ticket System: Regioisomer Separation & Synthesis Optimization[1]

Status: Active Agent: Senior Application Scientist Topic: Overcoming Regioselectivity Challenges in Resorcinol Benzoate Alkylation[1]

Dashboard: The Core Challenge

The synthesis of methyl 2,4-dialkoxybenzoates presents a classic competition between kinetic accessibility and thermodynamic stability .[1]

The core issue lies in the starting material, methyl 2,4-dihydroxybenzoate (or its resorcinol precursors).[1] The hydroxyl group at the 2-position (ortho) forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] This "locks" the proton, significantly reducing the nucleophilicity of the 2-oxygen compared to the free hydroxyl at the 4-position (para) .[1]

-

If your target is the 2,4-dialkoxy species: You must overcome this energy barrier to force alkylation at the 2-position.[1]

-

If your target is the 4-alkoxy-2-hydroxy species: You must control conditions to prevent "over-alkylation" while ensuring conversion.[1]

Module 1: Reaction Control (Upstream Troubleshooting)

Preventing the mixture is more efficient than separating it.[1]

Ticket #101: "I cannot get the 2-position to alkylate completely. I have a persistent mono-alkylated impurity."

Diagnosis: You are likely using conditions sufficient for the 4-OH but too mild to break the intramolecular hydrogen bond at the 2-OH.[1] The 2-hydroxy-4-alkoxybenzoate intermediate is accumulating.[1]

Root Cause Analysis: